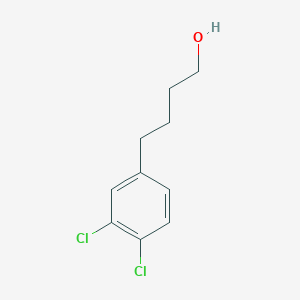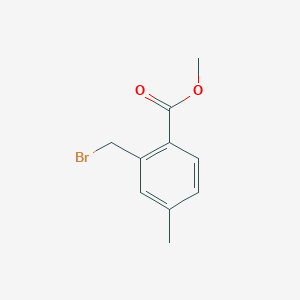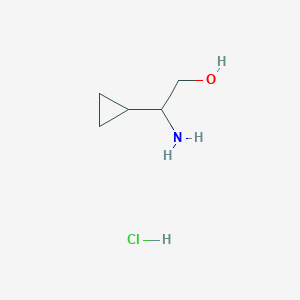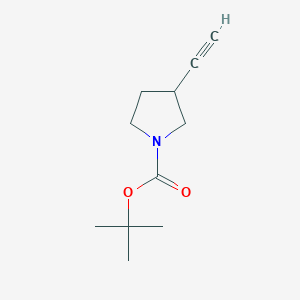![molecular formula C7H6BFN2O2 B1442980 (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid CAS No. 1111637-69-4](/img/structure/B1442980.png)
(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Overview
Description
“(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid” is a chemical compound with the CAS Number: 1111637-69-4. It has a molecular weight of 179.95 and its IUPAC name is 3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BFN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3,12-13H, (H,10,11). This code provides a specific representation of the molecular structure .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them can be an effective cancer therapy strategy . Compounds derived from this boronic acid have shown potent activities against FGFR1, 2, and 3, with one derivative exhibiting significant inhibitory activity and potential as a lead compound for further optimization .
Antiproliferative Activities
Derivatives of this compound have been evaluated for their antiproliferative activities against various cancer cell lines, including breast cancer cells. They have demonstrated the ability to inhibit cell proliferation and induce apoptosis, which is the programmed death of cancer cells .
Migration and Invasion Inhibition
In addition to antiproliferative effects, these derivatives can significantly inhibit the migration and invasion of cancer cells, such as the 4T1 breast cancer cell line. This suggests a potential role in preventing cancer metastasis .
Lead Compound Development
The low molecular weight and potent activity of certain derivatives make 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid a promising lead compound for the development of new cancer therapies. It provides a scaffold for creating more selective and effective FGFR inhibitors .
Signal Transduction Pathway Modulation
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation, and migration. Modulating this pathway can have therapeutic implications in diseases where these processes are dysregulated .
Angiogenesis Regulation
FGFR signaling is also involved in angiogenesis, the formation of new blood vessels. Compounds targeting FGFRs could be used to control angiogenesis in conditions like cancer, where it plays a role in tumor growth and survival .
Tissue Development and Regeneration
The signaling pathways mediated by FGFRs are essential for tissue development and regeneration. Research into 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid and its derivatives could lead to advances in regenerative medicine and wound healing .
Targeting Abnormal FGFR Signaling in Malignancies
Abnormal FGFR signaling is associated with various human malignancies. Inhibitors based on this boronic acid compound could be tailored to target specific abnormalities in FGFR-mediated signaling pathways, offering a personalized approach to cancer treatment .
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be a hazard to health. The hazard statement is H302, which means it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKUOFHERZUBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2F)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726143 | |
| Record name | (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
CAS RN |
1111637-69-4 | |
| Record name | (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)





![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)



